molecular formula C14H11NO2S B14133704 Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate

Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate

Cat. No.: B14133704
M. Wt: 257.31 g/mol
InChI Key: CVEJCPKPKJYTOS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate is a thiophene-based ester featuring a 4-cyanophenyl substituent at the 5-position of the thiophene ring. The cyano group on the phenyl ring enhances the electron-withdrawing character, influencing reactivity and intermolecular interactions, making it valuable in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C14H11NO2S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3

InChI Key

CVEJCPKPKJYTOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Thiophene carboxylates are structurally diverse, with variations in substituents on the thiophene or aryl rings. Below is a detailed comparison of Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituent at Thiophene-5 Position Key Functional Groups Reference
This compound 4-cyanophenyl -CN (electron-withdrawing)
Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate 4-chlorophenyl -Cl (halogen)
Ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate 3-nitrophenyl -NO₂ (strong electron-withdrawing)
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate 4-cyano, 5-methylthio -CN, -SMe
Ethyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylate 4-(diphenylamino)phenyl -NPh₂ (electron-donating)

Key Observations :

  • Electronic Effects: The 4-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups like -NPh₂ in . This difference impacts charge transport in materials science applications.
  • Steric Considerations: Bulky substituents (e.g., diphenylamino in ) reduce molecular packing efficiency compared to smaller groups like -CN or -Cl.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Common Solvents) IR Stretching Bands (cm⁻¹) Reference
This compound Not reported DMSO, DMF, CHCl₃ ~2220 (C≡N)
Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate 153–156 Ethanol, CH₂Cl₂ 1715 (C=O ester)
Ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate Not reported THF, Acetone ~1520 (NO₂)
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Not reported Ethyl acetate, Ether 2220 (C≡N), 1720 (C=O)

Key Observations :

  • The cyano group in the target compound and generates a distinct IR peak at ~2220 cm⁻¹, absent in halogen or nitro derivatives.
  • Chlorophenyl derivatives (e.g., ) exhibit higher melting points due to stronger intermolecular halogen bonding.

Key Observations :

  • Derivatives with cyano groups (e.g., ) show potent cytotoxic activity, suggesting the -CN group enhances interaction with biological targets like kinases or DNA.

Biological Activity

Ethyl 5-(4-cyanophenyl)thiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a thiophene derivative characterized by the presence of a cyano group on the phenyl ring. The structure is significant for its potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The thiophene ring can modulate enzyme activity and receptor interactions, which are crucial for its pharmacological effects. For instance, it may inhibit or activate pathways related to inflammation, cancer proliferation, and microbial resistance .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • 3T3-L1 (mouse embryo)

The compound’s IC50 values in these assays suggest significant antiproliferative activity, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values have been reported in the range of:

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results highlight the compound's potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or the substituents on the phenyl group can significantly impact its efficacy:

  • Electron-withdrawing groups (like cyano) enhance activity against certain targets.
  • Lipophilicity increases through structural modifications can improve membrane permeability and bioavailability.

A detailed analysis of various derivatives has shown that specific substitutions can lead to enhanced anticancer and antimicrobial activities .

Case Studies

  • In vitro Evaluation Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing IC50 values that suggest it could be an effective anticancer agent .
  • Antimicrobial Testing : Another research project assessed the antimicrobial efficacy against a panel of bacterial strains, confirming its potential as an alternative treatment option in combating resistant infections .

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